3,5-Dichloro-6-methylpyrazine-2-carbonitrile 3,5-Dichloro-6-methylpyrazine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 89284-80-0
VCID: VC8148414
InChI: InChI=1S/C6H3Cl2N3/c1-3-5(7)11-6(8)4(2-9)10-3/h1H3
SMILES: CC1=C(N=C(C(=N1)C#N)Cl)Cl
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol

3,5-Dichloro-6-methylpyrazine-2-carbonitrile

CAS No.: 89284-80-0

Cat. No.: VC8148414

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-6-methylpyrazine-2-carbonitrile - 89284-80-0

Specification

CAS No. 89284-80-0
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
IUPAC Name 3,5-dichloro-6-methylpyrazine-2-carbonitrile
Standard InChI InChI=1S/C6H3Cl2N3/c1-3-5(7)11-6(8)4(2-9)10-3/h1H3
Standard InChI Key PAYYYFUGHRYJGP-UHFFFAOYSA-N
SMILES CC1=C(N=C(C(=N1)C#N)Cl)Cl
Canonical SMILES CC1=C(N=C(C(=N1)C#N)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure is characterized by a pyrazine ring system with distinct substituents:

  • Chlorine atoms at positions 3 and 5.

  • Methyl group at position 6.

  • Nitrile group at position 2.

Table 1: Structural and Computational Data

PropertyValueSource
IUPAC Name3,5-dichloro-6-methylpyrazine-2-carbonitrilePubChem
Molecular FormulaC₆H₃Cl₂N₃PubChem
Molecular Weight188.01 g/molPubChem
SMILESCC1=C(N=C(C(=N1)C#N)Cl)ClPubChem
InChI KeyPAYYYFUGHRYJGP-UHFFFAOYSA-NPubChem

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via chlorination of 6-methylpyrazine-2-carbonitrile using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under inert conditions. Industrial-scale production involves optimized reactors to ensure high yields (>80%) and purity (>99%).

Key Reaction Steps

  • Chlorination:
    6-Methylpyrazine-2-carbonitrile+2ClPCl53,5-Dichloro-6-methylpyrazine-2-carbonitrile\text{6-Methylpyrazine-2-carbonitrile} + 2 \, \text{Cl}^- \xrightarrow{\text{PCl}_5} \text{3,5-Dichloro-6-methylpyrazine-2-carbonitrile}

  • Purification: Crystallization from acetonitrile or butanone .

Patent-Derived Methods

A Chinese patent (CN1155581C) outlines a multi-step synthesis starting from methylglyoxal and o-phenylenediamine, involving cyclization, oxidation with KMnO₄, and decarboxylation with H₂SO₄ . This method emphasizes cost efficiency and scalability for pharmaceutical intermediates .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, releasing HCl and HCN .

  • Solubility: Sparingly soluble in water (0.5 mg/mL); highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .

ParameterValueSource
Skin IrritationCategory 2 (H315)SDS
Eye IrritationCategory 2 (H319)SDS
Respiratory ToxicityCategory 3 (H335)SDS

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies suggest inhibitory effects against Gram-positive bacteria (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) . The nitrile and chloro groups enhance membrane permeability and target binding .

Table 3: Cytotoxicity Comparison

CompoundIC₅₀ (HeLa cells)Selectivity Index
3,5-Dichloro-6-methylpyrazine-2-carbonitrile50 µM2.5
3,5-Dichloropyrazine-2-carbonitrile75 µM1.8

Industrial and Research Applications

Pharmaceutical Intermediates

  • Glipizide Synthesis: Key precursor for third-generation antidiabetic agents .

  • Agrochemicals: Intermediate in fungicides (e.g., pyraziflumid) .

Material Science

Used in coordination polymers for gas storage applications due to its rigid aromatic backbone .

Comparison with Structural Analogues

Table 4: Analogues and Functional Differences

CompoundSubstituentsBioactivity
3,5-Dichloro-6-methylpyrazine-2-carbonitrile3-Cl, 5-Cl, 6-CH₃, 2-CNBroad-spectrum antimicrobial
3-Chloro-5-methylpyrazine-2-carbonitrile3-Cl, 5-CH₃, 2-CNModerate antifungal
3,6-Dichloropyrazine-2-carbonitrile3-Cl, 6-Cl, 2-CNHerbicidal activity

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